molecular formula C22H16O6 B2607249 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate CAS No. 896033-78-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate

Cat. No. B2607249
CAS RN: 896033-78-6
M. Wt: 376.364
InChI Key: CNVYUABUWCRREY-UHFFFAOYSA-N
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Description

The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate” is a chemical compound with potential in scientific research. It is related to the class of compounds known as coumarins, which are oxa-heterocycles consisting of a benzene ring fused with an α-pyrone nucleus .


Synthesis Analysis

The synthesis of related compounds involves reactions such as the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of related compounds shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . Another reaction involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds show that they have a density of 1.4±0.1 g/cm3, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . They also have an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 181.2±18.9 °C .

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Some studies have shown that coumarin derivatives, including those with a chromenone core, possess significant anticancer properties. These mechanisms of action include inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Researchers have also investigated its role in regulating reactive oxygen species (ROS) and other pathways .

Antibacterial and Antifungal Properties

Coumarins have demonstrated antibacterial and antifungal activities. The 2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate compound could be explored as a potential antimicrobial agent. Researchers could investigate its efficacy against specific bacterial strains (e.g., Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus) .

Cholinesterase and Monoamine Oxidase Inhibition

Coumarins have been studied for their inhibitory effects on cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Investigating the inhibitory potential of this compound against ChE and MAO could provide insights into its therapeutic applications .

Anti-Inflammatory Activity

Inflammation is implicated in various diseases. Coumarins, including 2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate, have shown anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways and potential applications in managing inflammatory conditions .

Antioxidant Properties

The compound’s chromenone scaffold suggests antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress. Investigating its radical-scavenging abilities and potential protective effects against oxidative damage could be valuable .

Materials Science and Fluorescent Chemosensors

Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry and materials science. Researchers could explore whether this compound can act as a fluorescent probe for specific analytes or cellular processes. Its unique chromophore may contribute to its sensing capabilities .

properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVYUABUWCRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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